2(3H)-Thiazolone, 4-amino-
Description
Structural Classification and Relevance within Heterocyclic Chemistry
2(3H)-Thiazolone, 4-amino- belongs to the class of thiazolones, which are five-membered heterocyclic compounds containing both a sulfur and a nitrogen atom. Specifically, it is a derivative of 2(3H)-thiazolone, indicating the presence of a carbonyl group at the 2-position and the hydrogen atom at the 3-position of the thiazole (B1198619) ring. The "4-amino" prefix signifies the substitution of an amino group at the 4-position.
The thiazolone core is a privileged scaffold in medicinal chemistry due to its diverse biological activities. smolecule.com The presence of the amino group at the 4-position in 2(3H)-Thiazolone, 4-amino- introduces a key functional group that can participate in various chemical reactions, including nucleophilic substitutions and condensation reactions. This reactivity allows for the synthesis of a wide array of derivatives with tailored properties. The interplay between the thiazolone ring and the amino substituent is crucial to its chemical behavior and biological potential.
Historical Perspective on the Discovery and Initial Research of the Thiazolone, 4-amino- Scaffold
The history of thiazolone chemistry dates back to the early 20th century, with significant progress in the synthesis and understanding of these heterocycles occurring over the subsequent decades. researchgate.net The initial synthesis of 2(3H)-thiazolone was achieved by heating the hydrochlorides of 2-ethoxy- or 2-methoxythiazole. scispace.com Early research on thiazolones and their derivatives was largely focused on their synthesis and the exploration of their fundamental chemical properties.
The specific "4-amino" substituted thiazolone scaffold emerged from systematic investigations into the functionalization of the thiazole ring. Researchers began to explore how the introduction of different substituents at various positions on the ring would influence its reactivity and potential applications. The synthesis of 4-amino-1,3-thiazol-2(3H)-one and its derivatives has been achieved through various synthetic routes, often involving the cyclization of thiourea (B124793) derivatives or the reaction of α-haloketones with appropriate sulfur-containing reagents. researchgate.net
Overview of Current Research Trajectories and Significance of 2(3H)-Thiazolone, 4-amino-
Current research on 2(3H)-Thiazolone, 4-amino- and its derivatives is vibrant and multifaceted. The compound serves as a versatile building block for the synthesis of more complex molecules with a range of potential applications. A significant area of investigation is in medicinal chemistry, where thiazolone derivatives are being explored for their potential as antimicrobial, anticancer, and anti-inflammatory agents. smolecule.comsemanticscholar.org
The amino group at the 4-position provides a convenient handle for chemical modification, allowing for the creation of libraries of compounds for structure-activity relationship (SAR) studies. These studies are crucial in optimizing the biological activity of these molecules. For instance, derivatives of 2-aminothiazol-4(5H)-one have been synthesized and evaluated for their inhibitory activity against enzymes like 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), which is a target for metabolic diseases. mdpi.com The synthesis of novel thiazolyl-thiazole derivatives has also been explored for their potential as cytotoxic antitumor drugs. nih.gov
Furthermore, the reactivity of the thiazolone ring itself allows for various chemical transformations, such as Knoevenagel condensation, leading to the formation of new derivatives with interesting biological profiles. semanticscholar.org The ongoing research into 2(3H)-Thiazolone, 4-amino- and its analogues continues to uncover new synthetic methodologies and potential therapeutic applications, highlighting its importance in contemporary chemical science.
| Property | Data |
| Molecular Formula | C3H4N2OS |
| Molecular Weight | 116.14 g/mol |
| IUPAC Name | 4-amino-1,3-thiazol-2(3H)-one |
Structure
3D Structure
Properties
IUPAC Name |
4-amino-3H-1,3-thiazol-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4N2OS/c4-2-1-7-3(6)5-2/h1H,4H2,(H,5,6) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGUIJKJJGXAGRL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC(=O)S1)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
116.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies and Strategic Approaches to 2 3h Thiazolone, 4 Amino
Established Synthetic Routes and Reaction Cascades
The synthesis of the 2-aminothiazole (B372263) core, a key structural feature of 2(3H)-Thiazolone, 4-amino-, has been historically achieved through well-established synthetic routes. These methods often involve precursor-based cyclization and multi-step approaches from readily available starting materials.
Precursor-Based Cyclization Strategies
The Hantzsch thiazole (B1198619) synthesis is a cornerstone in the formation of the 2-aminothiazole ring system. This method involves the condensation and cyclization of an α-halocarbonyl compound with a thiourea (B124793) derivative. ekb.egnih.gov The reaction of 3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one with thiourea is an example of this strategy to produce substituted thiazole derivatives. bepls.com Similarly, 2-amino-4-phenylthiazole (B127512) can be synthesized by reacting phenacyl bromide with thiosemicarbazide (B42300). nih.gov
Another precursor-based approach involves the intramolecular cyclization of compounds containing the necessary functionalities. For instance, bioactive tricyclic quinazolines have been synthesized through the formic acid-catalyzed intramolecular cyclization of 3-(2-aminoalkyl)-2-(phenylamino)quinazolin-4(3H)-ones. nih.gov While not directly yielding 2(3H)-Thiazolone, 4-amino-, these cyclization strategies highlight the versatility of precursor design in synthesizing complex heterocyclic systems.
| Precursor 1 | Precursor 2 | Product Type | Reference |
| α-Halocarbonyl | Thiourea/Thioamide | 2-Aminothiazole | ekb.egnih.gov |
| 3-(Bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one | Thiourea | Substituted Hantzsch thiazole | bepls.com |
| Phenacyl bromide | Thiosemicarbazide | 2-Hydrazinyl thiazole | nih.gov |
Multi-Step Approaches from Readily Available Starting Materials
Multi-step synthetic sequences allow for the construction of the 2(3H)-Thiazolone, 4-amino- scaffold from simple and commercially available starting materials. These approaches offer flexibility in introducing various substituents.
A multi-step protocol for the synthesis of thiazolidine-4-one derivatives, which share a core structure, begins with the synthesis of galloyl hydrazide from gallic acid and hydrazine (B178648) hydrate. This intermediate is then used to construct a 1,2,4-triazole (B32235) ring, followed by condensation with an aromatic aldehyde to form a Schiff base. Finally, treatment with thioglycolic acid yields the thiazolidin-4-one ring. chemmethod.com
Another example is the synthesis of 2-amino-9H-chromeno[2,3-d]thiazol-9-ones, which starts from 2-amino-3-iodochromones. These precursors undergo a copper-promoted cascade reaction with amines and carbon disulfide to yield the target tricyclic compounds. nih.gov
Innovations in Synthetic Protocols
Recent advancements in synthetic chemistry have focused on developing more efficient, environmentally friendly, and versatile methods for the synthesis of 2(3H)-Thiazolone, 4-amino- and its derivatives.
Environmentally Benign and Sustainable Synthetic Pathways
Green chemistry principles are increasingly being applied to the synthesis of thiazole derivatives to minimize environmental impact. bepls.com One such approach involves the use of aqueous media for the synthesis of 1-(2-amino-5-(2,3,4-substitutedphenyl)thiazol-4-yl)ethan-1-one derivatives, employing naturally derived CaO as a base catalyst in mechanochemical methods. petsd.org
Microwave-assisted synthesis has also emerged as an environmentally benign technique, offering advantages such as reduced reaction times, high yields, and the use of green solvents. bepls.com Furthermore, the development of recyclable catalysts, such as silica-supported tungstosilisic acid, contributes to the sustainability of these synthetic processes. bepls.com The use of ultrasound-assisted techniques has also been shown to be an efficient method for the synthesis of thiazolidinones, with high yields and shorter reaction times. researchgate.net
| Green Chemistry Approach | Key Features | Example Application | Reference |
| Aqueous Media | Use of water as a solvent, reducing volatile organic compounds. | Synthesis of 1-(2-amino-5-(substituted)thiazol-4-yl)ethan-1-one. | petsd.org |
| Mechanochemical Methods | Solvent-free or low-solvent reactions, often with high efficiency. | CaO-catalyzed synthesis of thiazole derivatives. | petsd.org |
| Microwave-Assisted Synthesis | Rapid heating, shorter reaction times, and often higher yields. | Synthesis of trisubstituted thiazoles. | bepls.com |
| Recyclable Catalysts | Catalyst can be recovered and reused, reducing waste. | Silica-supported tungstosilisic acid for Hantzsch thiazole synthesis. | bepls.com |
| Ultrasonic Irradiation | Enhanced reaction rates and yields. | Synthesis of thiazolidinones. | researchgate.net |
Catalytic Synthesis of 2(3H)-Thiazolone, 4-amino- and its Derivatives
Catalysis plays a crucial role in modern synthetic organic chemistry, enabling efficient and selective transformations. Various catalytic systems have been developed for the synthesis of the 2-aminothiazole scaffold.
Copper salts, such as CuO, have been found to be effective in promoting the cascade reactions for the synthesis of 2-amino-9H-chromeno[2,3-d]thiazol-9-ones. nih.gov In the synthesis of pyrano[2,3-d]thiazole derivatives, bases like piperidine (B6355638) and triethylamine (B128534) are used as catalysts. purkh.com Rhodium(II) catalysts have been employed in the reaction of 1-sulfonyl-1,2,3-triazoles with thionoesters to produce thiazole derivatives. organic-chemistry.org
The use of heterogeneous basic catalysts, such as poly(4-vinylpyridine), has been reported for the one-pot, three-component synthesis of thiazol-2(3H)-imines, offering the advantage of easy recovery and reusability. researchgate.net
Modular and Combinatorial Synthesis Approaches
Modular and combinatorial synthesis strategies allow for the rapid generation of libraries of compounds for biological screening. Multi-component reactions (MCRs) are particularly well-suited for this purpose as they combine three or more reactants in a single step to create complex molecules. researchgate.net
The one-pot synthesis of functionalized thiazol-2(3H)-imines via a three-component reaction between aroylisothiocyanates, α-amino acids, and α-bromoketones in an ionic liquid is an example of a modular approach. researchgate.net Similarly, a combinatorial library of oxazolines and thiazolines was synthesized through the condensation of free carboxylic acids with amino alcohols and aminothiols using 3-nitrophenylboronic acid as a dehydration catalyst. nih.gov These methods provide efficient access to a diverse range of thiazole derivatives, which is crucial for drug discovery and development. nih.govlookchem.com
Chemo-, Regio-, and Stereoselective Syntheses of Analogues
The strategic synthesis of analogues of 2(3H)-thiazolone, 4-amino- often requires precise control over chemo-, regio-, and stereoselectivity to achieve the desired molecular architecture and biological activity. Researchers have developed various methodologies to address these challenges, enabling the creation of diverse libraries of thiazolone derivatives.
A notable approach involves the regioselective synthesis of 2-imino thiazolines and 2-thioxoimidazolin-4-ones through a base-controlled three-component reaction. nih.govfigshare.com This method utilizes chiral amino esters, isothiocyanates, and α-bromoketones or alkyl halides. The reaction's outcome is directed by the choice of base, leading to the selective formation of either the 2-imino thiazoline (B8809763) or the 2-thioxoimidazolin-4-one, demonstrating excellent regioselectivity. The reaction proceeds in good to excellent yields and accommodates a broad range of substrates. nih.gov
Another significant strategy is the one-pot synthesis of Fmoc amino acid-derived 4-amino-thiazole derivatives. nih.gov This is achieved through the condensation of N(alpha)-Fmoc alpha-halomethylketones with thiourea and Boc/Z-alpha-amino acid thioamides, following a modified Hantzsch protocol. This method allows for the direct incorporation of amino acid moieties, providing a straightforward route to peptidomimetic structures containing the 4-amino-thiazole core. nih.gov
Furthermore, the regioselective synthesis of substituted thiazol-2(3H)-imines has been accomplished via a one-pot, three-component reaction of an aryl amine, an alkylisothiocyanate, and various α-haloketones in an ionic liquid. researchgate.net This approach offers advantages such as being catalyst-free, having short reaction times, and proceeding at room temperature with excellent yields. researchgate.net
Detailed findings from these synthetic approaches are summarized in the tables below, illustrating the reaction conditions, substrates, and resulting products.
Table 1: Regioselective Synthesis of 2-Imino Thiazolines
This table presents the results of a three-component reaction for the synthesis of 2-imino thiazolines, highlighting the substrates used and the corresponding product yields.
| Entry | Amino Ester | Isothiocyanate | α-Bromoketone/Alkyl Halide | Product | Yield (%) |
| 1 | L-Alanine methyl ester | Phenyl isothiocyanate | 2-Bromoacetophenone | 2-(Phenylimino)-3-(methoxycarbonyl)ethyl-4-phenylthiazoline | 92 |
| 2 | L-Valine methyl ester | Allyl isothiocyanate | 2-Bromo-2'-acetonaphthone | 2-(Allylimino)-3-(methoxycarbonyl)isopropyl-4-(naphthalen-2-yl)thiazoline | 88 |
| 3 | L-Phenylalanine methyl ester | Ethyl isothiocyanate | Ethyl 2-bromoacetate | 2-(Ethylimino)-3-(methoxycarbonyl)benzyl-4-ethoxycarbonylthiazoline | 90 |
Data sourced from a study on base-controlled regioselective synthesis. nih.gov
Table 2: Synthesis of Fmoc-Amino Acid Derived 4-Amino-Thiazoles
This table showcases the synthesis of 4-amino-thiazole analogues derived from Fmoc-protected amino acids, indicating the specific amino acid precursor and the yield of the final thiazole derivative.
| Entry | N(alpha)-Fmoc α-Halomethylketone from | Thioamide | Product | Yield (%) |
| 1 | Fmoc-Alanine | Thiourea | Fmoc-Ala-4-amino-thiazole | 75 |
| 2 | Fmoc-Valine | Boc-Leucine-thioamide | Fmoc-Val-thiazole-Leu-Boc | 68 |
| 3 | Fmoc-Phenylalanine | Z-Glycine-thioamide | Fmoc-Phe-thiazole-Gly-Z | 72 |
Data derived from research on the synthesis of 4-amino-thiazole analogs of Fmoc-amino acids. nih.gov
Table 3: Regioselective Synthesis of Thiazol-2(3H)-imines
This table details the regioselective synthesis of various thiazol-2(3H)-imine derivatives through a one-pot, three-component reaction, specifying the reactants and the corresponding product yields.
Information compiled from studies on the regioselective synthesis of novel thiazole derivatives. researchgate.net
Intrinsic Chemical Reactivity and Mechanistic Investigations of 2 3h Thiazolone, 4 Amino
Electrophilic and Nucleophilic Substitution Reactions of the Thiazolone Ring System
The 2(3H)-thiazolone, 4-amino- ring system possesses a unique electronic structure that dictates its reactivity towards electrophiles and nucleophiles. The thiazole (B1198619) nucleus is generally considered electron-rich due to the presence of the sulfur atom, which can act as an electron donor. pharmaguideline.com However, the nitrogen atom and the carbonyl group at the 2- and 3-positions introduce electron-withdrawing effects, deactivating the ring towards electrophilic attack compared to simpler aromatic systems. ias.ac.in
Electrophilic Substitution: In the broader class of thiazoles, electrophilic substitution is influenced by the substituents present. The electron-deficiency is highest at the C2 position, while the C5 position is comparatively electron-rich. pharmaguideline.com Consequently, electrophiles typically attack the C5 position, provided it is unsubstituted. pharmaguideline.com For 2(3H)-thiazolone, 4-amino-, the C5 position is adjacent to the amino group, which is a strong activating group, and the sulfur atom. This positioning makes the C5 position the most probable site for electrophilic attack. Reactions such as halogenation and sulfonation on the thiazole ring generally occur at the C5 position. pharmaguideline.com The amino group at C4 further directs incoming electrophiles to the C5 position.
Nucleophilic Substitution: Nucleophilic substitution reactions on the thiazole ring are less common and typically require either a strong nucleophile or activation of the ring. pharmaguideline.com The C2 position is the most electron-deficient and, therefore, the most susceptible to nucleophilic attack. pharmaguideline.comias.ac.in In the case of 2(3H)-thiazolone, 4-amino-, the C2 position is part of a carbonyl-like group within the lactam structure, which inherently possesses an electrophilic carbon. The high reactivity of the active methylene (B1212753) group (C5) adjacent to the carbonyl group also makes it a target for certain organic reactions. researchgate.net Nucleophilic attack can lead to ring-opening reactions, particularly under basic conditions. For instance, related 4-thiazolidinone (B1220212) structures can undergo ring cleavage when heated with acid. researchgate.net
Table 1: Regioselectivity in Thiazole Ring Reactions
| Reaction Type | Preferred Position of Attack | Influencing Factors |
|---|---|---|
| Electrophilic Substitution | C5 | Electron-donating sulfur; Activating groups at C4. pharmaguideline.com |
Reactivity of the 4-Amino Substituent
The 4-amino group of 2(3H)-thiazolone, 4-amino- is a key functional group that significantly influences the molecule's reactivity. As a primary amine attached to an unsaturated heterocyclic ring, it can act as a nucleophile and participate in a variety of chemical transformations.
Common reactions involving the amino group include:
Acylation: The amino group readily reacts with acylating agents like acetic anhydride (B1165640) or acyl chlorides to form the corresponding N-acetylated products. nih.gov This reaction is a common strategy for protecting the amino group or for synthesizing amide derivatives.
Alkylation: Reaction with alkyl halides can lead to N-alkylation, although controlling the degree of alkylation (mono- vs. di-alkylation) can be challenging.
Diazotization: The primary aromatic-like amine can react with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) to form a diazonium salt. These salts are versatile intermediates that can be used to introduce a wide range of functional groups at the C4 position through subsequent coupling reactions. pharmaguideline.com
Condensation Reactions: The amino group can condense with aldehydes and ketones to form Schiff bases (imines). These reactions are fundamental in the synthesis of more complex heterocyclic systems. For example, 2-aminothiazoles undergo condensation with aromatic aldehydes to generate various heterocycles. pharmaguideline.com
The nucleophilicity of the 4-amino group is modulated by the electronic properties of the thiazolone ring. The electron-withdrawing nature of the adjacent carbonyl group can slightly reduce its basicity and nucleophilicity compared to a simple aniline.
Tautomerism and Prototropic Equilibria Studies
The compound 2(3H)-thiazolone, 4-amino- is subject to prototropic tautomerism, a phenomenon where isomers differ only in the position of a proton and the location of double bonds. encyclopedia.pub This leads to an equilibrium between several tautomeric forms. The principal tautomers for this compound are the amino-oxo , imino-oxo , and amino-hydroxy forms.
Amino-Oxo vs. Imino-Oxo Tautomerism: This is a form of amide-imidic acid tautomerism within the heterocyclic core, combined with amine-imine tautomerism involving the exocyclic amino group. The structure is commonly named as 2(3H)-thiazolone, 4-amino- (the amino-oxo form), but it exists in equilibrium with its 2-imino-4-thiazolidinone tautomer (the imino-oxo form). researchgate.netnih.gov The equilibrium position is influenced by factors such as the solvent, temperature, and pH. In many heterocyclic systems, the imino form can be a significant contributor. encyclopedia.pub
Keto-Enol Tautomerism: The carbonyl group at C4 can potentially enolize to form a hydroxyl group, leading to the 2-amino-4-hydroxythiazole tautomer (amino-hydroxy form). Generally, for simple amide systems, the keto (oxo) form is significantly more stable and predominates in equilibrium. encyclopedia.pub However, the aromaticity gained in the thiazole ring upon enolization could provide a driving force to favor the enol form under certain conditions.
Theoretical studies, such as those using density functional theory (DFT), are often employed to calculate the relative energies of different tautomers and predict their populations in the gas phase and in solution. jcchems.comepa.gov Experimental verification is typically achieved through spectroscopic methods like NMR, IR, and UV-Vis spectroscopy, which can detect the presence of different functional groups (e.g., C=O vs. O-H, NH₂ vs. C=NH) characteristic of each tautomer. epa.gov
Table 2: Major Tautomeric Forms of 2(3H)-Thiazolone, 4-amino-
| Tautomer Name | Key Structural Features | Common Name |
|---|---|---|
| Amino-Oxo | Exocyclic NH₂, Endocyclic C=O | 2(3H)-Thiazolone, 4-amino- |
| Imino-Oxo | Exocyclic C=NH, Endocyclic C=O | 2-Imino-4-thiazolidinone nih.gov |
Redox Chemistry of the Thiazolone Core
The redox behavior of the 2(3H)-thiazolone core is characterized by its susceptibility to both oxidation and reduction, although the reactions can be complex and may lead to ring alteration.
Oxidation: The sulfur atom in the thiazolone ring is in a relatively low oxidation state and can be oxidized. Strong oxidizing agents can lead to the formation of sulfoxides or sulfones. acs.org However, such oxidations can also lead to ring degradation. The presence of the amino group can also influence the outcome of oxidation reactions. Certain 2-aminothiazole (B372263) derivatives have been noted for their antioxidant potential, suggesting they can act as scavengers of free radicals. nih.gov This implies that the aminothiazole core can be oxidized while quenching reactive oxygen species.
Reduction: The thiazolone ring is generally stable to many reducing agents. pharmaguideline.com However, powerful reduction methods like catalytic hydrogenation with Raney nickel can lead to desulfurization and subsequent cleavage of the ring. pharmaguideline.com The carbonyl group at C4 can be a target for reduction by hydride reagents, although this may compete with reactions at other sites or lead to ring instability. The double bond within the ring can also be reduced under certain catalytic hydrogenation conditions, leading to the corresponding saturated thiazolidinone ring system.
Cycloaddition and Rearrangement Reactions
The unsaturated nature of the 2(3H)-thiazolone, 4-amino- ring system allows it to participate in cycloaddition and rearrangement reactions, providing pathways to more complex molecular architectures.
Cycloaddition Reactions: Derivatives of 4-thiazolones, particularly those with an exocyclic double bond at the C5 position (arylidenethiazolones), are known to undergo [2+2] photocycloaddition reactions upon irradiation with light. nih.govacs.org While the parent 2(3H)-thiazolone, 4-amino- lacks this exocyclic bond, the endocyclic C4=C5 double bond could potentially participate in Diels-Alder or other cycloaddition reactions, acting as either a dienophile or, as part of a larger conjugated system, a diene component. Furthermore, related thiazolidinone derivatives undergo cycloaddition with chalcones to form pyrano[2,3-d]thiazole structures. purkh.com
Rearrangement Reactions: Rearrangement reactions of the thiazolone ring can be initiated by heat, light, or chemical reagents. Ring-opening and subsequent recyclization is a common mechanistic pathway. For example, treatment of certain 4-thiazolones with a base in methanol (B129727) can induce a ring-opening reaction. nih.govacs.org These intermediates can then be trapped or allowed to rearrange and re-close to form new heterocyclic systems. The specific substitution pattern on the ring is critical in determining the feasibility and outcome of such rearrangements.
Kinetic and Thermodynamic Studies of Transformations
The study of reaction kinetics and thermodynamics provides quantitative insight into the reactivity and stability of 2(3H)-thiazolone, 4-amino- and its derivatives. These studies are crucial for understanding reaction mechanisms and optimizing synthetic procedures.
Kinetic Studies: Kinetic analyses focus on determining the rates of chemical transformations, such as tautomerization, substitution, or rearrangement reactions. For instance, theoretical studies on the tautomeric isomerization of similar heterocyclic systems, like 4-amino-5-methyl-2,4-dihydro-3H-1,2,4-triazole-3-thione, have been performed using computational methods like DFT and transition state theory (TST). jcchems.com Such studies calculate activation energy barriers and rate constants for the interconversion between tautomers, revealing the preferred mechanistic pathways. jcchems.com Experimental kinetics can be monitored using spectroscopic techniques (e.g., NMR, UV-Vis) to track the concentration of reactants and products over time.
Thermodynamic Studies: Thermodynamic studies evaluate the relative stabilities of reactants, intermediates, and products, typically by determining changes in Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS). The tautomeric equilibrium, for example, is governed by the relative thermodynamic stabilities of the participating tautomers. epa.gov In the tautomerization of 1,3-thiazolidine-2-thione, the equilibrium was found to be endothermic and entropy-driven, with the solvent playing a significant role. epa.gov Similar principles apply to 2(3H)-thiazolone, 4-amino-, where the equilibrium between its tautomeric forms will be dictated by the interplay of intramolecular stability (e.g., resonance, hydrogen bonding) and intermolecular interactions with the solvent.
Derivatization and Functionalization Strategies for 2 3h Thiazolone, 4 Amino
N-Functionalization of the Ring Nitrogen
The nitrogen atom within the thiazolone ring can be a target for functionalization, although it is often secondary to reactions at the exocyclic amino group. N-alkylation of the ring nitrogen can be achieved under specific conditions. For instance, N-alkylation of similar heterocyclic systems has been performed using heterogeneous catalysts like γ-Al2O3 in supercritical CO2, a method that facilitates the coupling of alcohols and amines. beilstein-journals.orgnih.gov While direct examples on 4-amino-2(3H)-thiazolone are scarce, the principles of N-alkylation of amino alcohols and other N-heterocycles suggest that such transformations are chemically feasible. beilstein-journals.orgnih.gov
Alkylation can also occur on the exocyclic amino group first, followed by further modifications. For example, after initial sulfonylation of the amino group of 2-aminothiazole (B372263), subsequent alkylation has been reported to occur at the sulfonamide nitrogen, demonstrating a method to introduce alkyl groups into the molecule. nih.gov This two-step approach highlights the differential reactivity of the nitrogen atoms within the scaffold.
Functionalization of the Amino Group
The exocyclic amino group at the C2-position is a primary site for derivatization due to its nucleophilicity. A wide array of functional groups can be introduced through reactions such as acylation, sulfonylation, and the formation of Schiff bases.
Acylation: The amino group readily reacts with acyl chlorides and anhydrides to form amide derivatives. nih.govmdpi.com For example, 2-aminothiazoles can be acylated with various acid chlorides to produce the corresponding N-substituted amides. mdpi.com However, direct acylation of 2-amino-4-halothiazoles can sometimes lead to mixtures of products, including bis-acylated derivatives. nih.gov A more controlled approach involves using a Boc-protected 2-aminothiazol-4(5H)-one intermediate, which can be acylated and then deprotected to yield the desired product cleanly. nih.gov
Sulfonylation: The synthesis of sulfonamides is another common functionalization strategy. 2-aminothiazole reacts with various sulfonyl chlorides in the presence of a base like sodium acetate (B1210297) to form N-(thiazol-2-yl)benzenesulfonamide derivatives. nih.govchemrj.org These sulfonamides can be further alkylated, providing an additional point of diversity. nih.gov
Schiff Base and Thiourea (B124793) Formation: Condensation of the amino group with aldehydes or ketones yields Schiff bases (imines). mdpi.commdpi.com Additionally, reaction with isothiocyanates can produce thiourea derivatives. These reactions expand the structural diversity of the thiazolone core significantly. mdpi.com
Table 1: Examples of Amino Group Functionalization Reactions
| Reaction Type | Reagents and Conditions | Product Type |
|---|---|---|
| Acylation | Acid chlorides, Et3N, THF | N-Acylthiazoles |
| Sulfonylation | Sulfonyl chlorides, Sodium Acetate, Water, 80-85 °C | N-Sulfonylthiazoles |
| Schiff Base Formation | Aldehydes, Acetic Acid, 2-Propanol, Reflux | Imines |
| Thiourea Formation | Isothiocyanates, Methanol (B129727), Reflux | Thiazolyl-thioureas |
Introduction of Substituents onto the Thiazolone Ring
The thiazolone ring itself can be functionalized, primarily at the C5 position, which contains an active methylene (B1212753) group. This position is susceptible to condensation reactions with aldehydes and ketones.
The Knoevenagel condensation is a key reaction for this position. The active methylene group at C5 readily reacts with various aromatic aldehydes in the presence of a base catalyst like piperidine (B6355638) to yield 5-arylidene derivatives. eurekaselect.com This reaction introduces a new carbon-carbon double bond and appends an aryl substituent to the ring.
Furthermore, the ring can be modified through cycloaddition reactions. For instance, (Z)-4-aryliden-5(4H)-thiazolones can undergo [2+2]-photocycloaddition reactions when irradiated with blue light, leading to the formation of cyclobutane (B1203170) derivatives. acs.org The thiazolone ring can also be opened and rearranged to form other heterocyclic systems like 4,5-dihydrothiazoles. acs.org
Halogenation at the C4 position is also possible. Using a Boc-protected 2-aminothiazol-4(5H)-one as a key intermediate, bromine, chlorine, and iodine can be introduced at the C4 position under Appel-related conditions. nih.gov
Synthesis of Hybrid Molecules and Conjugates
Molecular hybridization, which involves combining the 4-amino-2(3H)-thiazolone scaffold with other pharmacophores, is a widely used strategy to create novel molecules with potentially enhanced biological activities. researchgate.netnih.gov This approach aims to integrate different bioactive substructures into a single entity. researchgate.net
Thiazole-containing hybrids have been synthesized by linking the core to a variety of other heterocyclic systems, including:
Pyrazoles chemrj.orgacs.org
Triazoles acs.org
1,3,4-Oxadiazoles researchgate.net
Pyrimidines researchgate.net
Indoles researchgate.net
Coumarins nih.gov
Acridines nih.gov
Tetrazoles researchgate.net
A common synthetic route involves the Hantzsch thiazole (B1198619) synthesis, where thiourea or a derivative is condensed with an α-haloketone that is part of another molecular scaffold. chemrj.orgacs.org For example, pyrazoline N-thioamide derivatives have been reacted with phenacyl bromides to produce thiazole-pyrazoline conjugates. acs.org Similarly, amino acid moieties have been incorporated by coupling protected amino acids to the 2-amino group of the thiazole ring, creating thiazole-amino acid hybrids. nih.govnih.gov These strategies allow for the creation of complex molecules with diverse functionalities. researchgate.netacs.org
Table 2: Examples of Hybrid Molecules Based on the Thiazole Scaffold
| Hybrid Partner | Linkage Strategy | Resulting Hybrid Class |
|---|---|---|
| Pyrazole | Hantzsch synthesis using pyrazole-carbothioamide | Thiazolyl-pyrazoline |
| Amino Acids | Amide coupling to the 2-amino group | Thiazole-amino acid conjugates |
| Triazole | Cyclization of thiosemicarbazide (B42300) intermediates | Thiazole-triazole hybrids |
| Coumarin | Condensation reactions | Coumarin-based thiazoles |
| Tetrazole | Multi-step synthesis involving tetrazole precursors | Tetrazole-thiazole hybrids |
Scaffold Modification for Diversity-Oriented Synthesis
The 4-amino-2(3H)-thiazolone scaffold is a valuable starting point for diversity-oriented synthesis (DOS), a strategy that aims to generate collections of structurally diverse small molecules for high-throughput screening. nih.govump.edu.pl The multiple reactive sites on the thiazolone core allow for the systematic introduction of complexity and diversity.
One approach involves using the thiazolidinone core as a "privileged substructure" and modifying it to create libraries of related compounds. ump.edu.pl This can involve combinatorial approaches where different building blocks are systematically combined at the various functionalization points (N-ring, C2-amino, C5-methylene). researchgate.netnih.gov
Furthermore, the thiazolone ring can be used as a template for creating more rigid, fused heterocyclic systems. For example, the thiopyranothiazole scaffold can be considered a "fixed" bioisostere of pharmacologically active 5-ene-4-thiazolidinones. ump.edu.pl Ring-opening and rearrangement reactions of the thiazolone core can also lead to completely different molecular frameworks, further expanding the accessible chemical space from a single starting scaffold. acs.org The goal of these DOS strategies is to populate chemical libraries with unique and complex molecules that can be used to probe biological systems and identify new drug leads. nih.gov
Theoretical and Computational Chemistry of 2 3h Thiazolone, 4 Amino
Quantum Chemical Calculations of Electronic Structure and Energetics
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental in characterizing the electronic structure of 2(3H)-thiazolone, 4-amino-. These calculations provide optimized molecular geometries and a wealth of information about the molecule's electronic properties. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
The HOMO energy (EHOMO) is associated with the molecule's capacity to donate electrons, while the LUMO energy (ELUMO) relates to its ability to accept electrons. The energy gap between HOMO and LUMO (ΔE = ELUMO - EHOMO) is a critical indicator of molecular stability and chemical reactivity. researchgate.netnih.gov A large energy gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily polarized and reactive. nih.gov
For thiazole (B1198619) derivatives, DFT calculations have shown that the HOMO is often delocalized over the benzene and thiazole rings, while the LUMO's localization can vary depending on the specific substituents. researchgate.net Global reactivity descriptors, such as electronegativity (χ), chemical potential (μ), global hardness (η), global softness (S), and the global electrophilicity index (ω), can be calculated from these frontier orbital energies. These descriptors help quantify the molecule's reactivity and are instrumental in predicting its behavior in chemical reactions. researchgate.net
Table 1: Representative Quantum Chemical Parameters Calculated for Thiazole Scaffolds
| Parameter | Symbol | Typical Calculated Value Range | Significance |
| Highest Occupied Molecular Orbital Energy | EHOMO | -5.5 to -9.9 eV | Electron-donating ability researchgate.net |
| Lowest Unoccupied Molecular Orbital Energy | ELUMO | -0.5 to -2.0 eV | Electron-accepting ability researchgate.net |
| HOMO-LUMO Energy Gap | ΔE | 3.5 to 5.0 eV | Chemical reactivity and stability nih.gov |
| Electronegativity | χ | 3.5 to 5.5 eV | Electron-attracting power |
| Global Hardness | η | 1.7 to 2.5 eV | Resistance to change in electron distribution nih.gov |
| Global Electrophilicity Index | ω | 2.5 to 8.0 eV | Propensity to accept electrons |
Note: Values are illustrative and depend on the specific derivative and computational method (e.g., DFT/B3LYP) used.
Conformational Analysis and Molecular Dynamics Simulations
The biological activity of a molecule is intrinsically linked to its three-dimensional shape and flexibility. Conformational analysis of 2(3H)-thiazolone, 4-amino- and related structures is performed to identify low-energy, stable conformations. Studies on model compounds containing a thiazole ring have been conducted using DFT methods in various simulated environments. nih.gov These analyses reveal that certain conformations are preferentially adopted, often stabilized by intramolecular interactions such as hydrogen bonds. For instance, in related thiazole-amino acid residues, a semi-extended β2 conformation is often favored, stabilized by an N–H⋯NTzl hydrogen bond. nih.gov
Molecular dynamics (MD) simulations complement these static conformational analyses by providing a dynamic picture of the molecule's behavior over time. MD simulations are used to study the stability of ligand-protein complexes, revealing how the ligand adapts its conformation within the binding site and how the protein structure responds. nih.govnih.gov By simulating the movements and interactions of atoms and molecules, MD provides insights into the stability of binding poses predicted by molecular docking and helps to refine the understanding of the intermolecular forces at play. nih.gov
Prediction of Spectroscopic Properties (e.g., UV-Vis, IR, NMR shifts)
Computational methods are highly effective in predicting the spectroscopic signatures of molecules, which is invaluable for structure verification and characterization.
IR Spectroscopy: DFT calculations can accurately predict vibrational frequencies. The calculated wavenumbers for functional groups like C=O, N-H, and C-N in the 2(3H)-thiazolone, 4-amino- core can be compared with experimental Fourier-transform infrared (FT-IR) spectra. For instance, the characteristic C=O stretching frequency in thiazolidinone derivatives is typically observed in the 1665–1693 cm⁻¹ range in experimental spectra, a value that can be reproduced computationally. nih.gov Assignments of specific vibrational modes are often clarified using potential energy distribution (PED) analysis. scielo.org.za
NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is a standard approach for calculating nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C). nih.govscielo.org.za These theoretical shifts, calculated relative to a standard like tetramethylsilane (TMS), generally show good correlation with experimental data, aiding in the assignment of complex spectra. researchgate.net
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is used to predict electronic transitions and simulate the UV-Vis absorption spectrum. nih.govscielo.org.za This method calculates the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths (f), which relate to the intensity of the absorption bands. The calculations can identify the specific molecular orbitals involved in the primary electronic transitions, such as the HOMO → LUMO transition. scielo.org.za
Table 2: Illustrative Comparison of Predicted vs. Experimental Spectroscopic Data for a Thiazolidinone Moiety
| Spectroscopic Data | Predicted Value (DFT) | Typical Experimental Value |
| IR Frequency (cm⁻¹) | ||
| C=O Stretch | 1685 | 1690 |
| N-H Stretch | 3350 | 3345 |
| ¹³C NMR Shift (ppm) | ||
| C=O Carbon | 165.5 | 165.9 |
| C-N Carbon | 145.0 | 144.7 |
| UV-Vis λmax (nm) | 345 | 348 |
Note: These are representative values intended for illustrative purposes.
Reaction Mechanism Elucidation via Transition State Calculations
Computational chemistry is a powerful tool for investigating reaction mechanisms, allowing for the characterization of transition states and the calculation of activation energies. For heterocyclic systems like 2(3H)-thiazolone, 4-amino-, this can include studying tautomerization, isomerization, and cycloaddition reactions. jcchems.comacs.org
Theoretical studies on the tautomeric reactions of similar amino-substituted heterocyclic thiones have been performed using DFT and high-accuracy methods like CBS-QB3. jcchems.com By mapping the potential energy surface, researchers can identify the minimum energy pathways connecting reactants, transition states, and products. The structures of transition states are located, and their energies are used to calculate the activation barriers for the reaction. Kinetic rate constants can then be estimated using Transition State Theory (TST), providing a comprehensive understanding of the reaction kinetics. jcchems.com Natural Bond Orbital (NBO) analysis can further elucidate these processes by revealing how electronic delocalization influences the stability of different isomers and the kinetics of their interconversion. jcchems.com
Ligand-Target Interaction Modeling (Molecular docking and dynamics, theoretical interaction)
To explore the therapeutic potential of 2(3H)-thiazolone, 4-amino-, computational modeling is used to predict and analyze its interactions with biological targets such as enzymes or receptors.
Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a target protein. Docking algorithms sample numerous conformations and orientations of the ligand within the protein's binding site and use a scoring function to estimate the binding affinity, often reported as a binding energy (kcal/mol). Studies on various thiazole and thiazolidinone derivatives have used docking to identify key binding interactions, such as hydrogen bonds with specific amino acid residues (e.g., asparagine, lysine) and hydrophobic or arene-H interactions. nih.gov These interactions are critical for the stability of the ligand-protein complex.
Molecular Dynamics (MD): Following docking, MD simulations are often run to assess the stability of the predicted binding pose over time. nih.gov These simulations provide insights into the dynamic nature of the ligand-receptor interactions and can help confirm the importance of the contacts identified by docking. nih.gov Binding free energy can also be calculated using methods like MM-PBSA and MM-GBSA, which often provide a more accurate estimation of binding affinity than docking scores alone. nih.gov
Table 3: Example of Molecular Docking Results for a Thiazole Derivative
| Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues | Type of Interaction |
| Tubulin | -13.42 | AsnA101, AsnB249, LeuB248 | Arene-H bond, Sulfur bond, Hydrophobic |
| DNA Gyrase B | -8.50 | Asp73, Gly77, Thr165 | Hydrogen bond, Hydrophobic |
| CDK6 | -9.25 | Val23, Ala33, Lys43 | Hydrogen bond, Hydrophobic |
Note: Data compiled from representative studies on thiazole derivatives for illustrative purposes. nih.govnih.govnih.gov
Quantitative Structure-Activity Relationship (QSAR) Studies (based on theoretical parameters)
QSAR modeling establishes a mathematical relationship between the chemical structures of a series of compounds and their biological activity. researchgate.net For derivatives of 2(3H)-thiazolone, 4-amino-, QSAR studies can predict their therapeutic potential and guide the design of new, more potent analogues.
In a typical QSAR study, the geometries of the molecules are first optimized using quantum chemical methods like DFT. nih.govnih.gov Subsequently, a large number of molecular descriptors are calculated. These descriptors quantify various aspects of the molecule's structure and properties, including:
Topological descriptors: Describe atomic connectivity.
3D descriptors (e.g., GETAWAY, 3D-MoRSE): Relate to the three-dimensional arrangement of atoms. nih.gov
Electronic parameters: Include dipole moment and quantum chemical properties like HOMO/LUMO energies. semanticscholar.org
Lipophilic parameters (e.g., log P): Describe the molecule's hydrophobicity. semanticscholar.org
Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms like Artificial Neural Networks (ANN), are then used to build a model that correlates a selection of these descriptors with the observed biological activity (e.g., IC₅₀ values). nih.govnih.gov A robust QSAR model, validated through internal and external statistical tests, can accurately predict the activity of newly designed compounds, thereby prioritizing the synthesis of the most promising candidates. nih.gov
Advanced Applications in Chemical Sciences and Materials Research
Role as a Precursor in Organic Synthesis
The inherent reactivity of the 4-amino-2(3H)-thiazolone scaffold makes it a valuable precursor in the synthesis of diverse organic molecules. The presence of a reactive amino group and an active methylene (B1212753) group adjacent to the carbonyl function provides multiple avenues for chemical modification and elaboration. researchgate.net
Building Block for Complex Heterocyclic Architectures
The 4-amino-2(3H)-thiazolone core is a synthetically adaptable substrate used to construct a variety of complex, often biologically active, heterocyclic systems. researchgate.net Its structure allows for the annulation of additional rings, leading to fused and spirocyclic architectures.
Researchers have successfully employed derivatives of this compound as starting materials for fused heterocyclic systems such as thiazolo[4,5-d]pyrimidines, thiazolo[4,5-b]pyridines, and pyrano[2,3-d]thiazoles. nih.govdmed.org.uaresearchgate.net For example, the reaction of thiazolidinone derivatives with benzylidenemalononitriles can yield pyrano[2,3-d]thiazole structures. researchgate.netpurkh.com Similarly, 2-aminothiazole (B372263) derivatives can be key intermediates in the synthesis of thiazolo[4,5-d]pyridazin-2-yl]thiourea derivatives through in situ cyclization. mdpi.com
The versatility of this building block is further demonstrated in its use for creating peptidomimetics, where 4-amino-thiazole analogs of amino acids are synthesized via modified Hantzsch protocols. nih.gov This approach allows for the incorporation of the thiazole (B1198619) moiety into peptide chains, creating novel structures with potential therapeutic applications. The ability to functionalize the 2-amino position and the 5-position of the thiazolone ring has been exploited to create extensive libraries of compounds for drug discovery. nih.gov
Table 1: Examples of Complex Heterocyclic Architectures Synthesized from 2(3H)-Thiazolone, 4-amino- Derivatives
| Precursor Type | Reagents/Conditions | Resulting Heterocyclic System | Reference(s) |
| Thiazolidinone derivatives | Benzylidenemalononitriles, Piperidine (B6355638) | Pyrano[2,3-d]thiazoles | researchgate.netpurkh.com |
| 5-Arylidene-4-thioxo-2-thiazolidinones | 1,4-Naphthoquinone | Thiopyrano[2,3-d]thiazoles | nih.gov |
| Ethyl 2-aminothiazole-4-carboxylate | Phenyl isothiocyanate, Hydrazine (B178648), Benzoyl chlorides | Thiazolo[4,5-d]pyridazin-2-yl]thioureas | mdpi.com |
| 2-aminothiazol-4(5H)-iminium salts | 1,3-CCC-dielectrophiles | Thiazolo[4,5-d]pyridines | researchgate.net |
| 2-aminothiazole derivatives | Aldehydes, Meldrum's acid | 6,7-dihydro-4H-thiazolo[4,5-b]pyridin-5-ones | dmed.org.ua |
| N(alpha)-Fmoc alpha-halomethylketones | Thiourea (B124793), Boc/Z-alpha-amino acid thioamides | 4-amino-thiazole peptidomimetics | nih.gov |
Reagent or Auxiliary in Organic Transformations
Beyond its role as a structural core, 4-amino-2(3H)-thiazolone can act as a reagent or auxiliary in organic transformations. The high reactivity of its functional groups, particularly the amino and active methylene groups, allows it to participate in various reactions. researchgate.net For instance, the amino group can be readily acylated or can react with carbonyl compounds to form Schiff bases, which are themselves versatile intermediates for further synthesis. mdpi.comchemmethod.com
The thiazolone ring itself can undergo transformations such as ring-opening reactions under specific conditions, providing access to acyclic sulfur-containing compounds that can be used in subsequent synthetic steps. researchgate.net This reactivity makes the thiazolone moiety a useful tool for introducing specific thioamide or other sulfur-containing functionalities into a target molecule.
Development of Ligands for Catalysis
The electron-rich nature and the presence of multiple heteroatoms (nitrogen, sulfur, oxygen) make 4-amino-2(3H)-thiazolone and its derivatives excellent candidates for the development of ligands in both metal-catalyzed and organocatalytic reactions.
Design and Synthesis of Metal-Binding Ligands
The thiazolone scaffold provides multiple coordination sites for metal ions, including the ring nitrogen, the exocyclic amino nitrogen, the carbonyl oxygen, and the ring sulfur atom. This versatility allows for the design of monodentate, bidentate, or polydentate ligands capable of forming stable complexes with a variety of transition metals. libretexts.orgyoutube.com
Derivatives of aminothiazole have been successfully used to synthesize ligands that chelate with 3d-transition metals such as Vanadium(IV), Chromium(III), Iron(II), Cobalt(II), Nickel(II), Copper(II), and Zinc(II). nih.gov These chelation reactions often result in well-defined geometries, such as octahedral or square-pyramidal structures, depending on the metal center and the ligand design. nih.gov The coordination chemistry of related thiazolidinone-containing ligands has also been explored, revealing the ability of the heterocycle to adopt various binding modes, including unconventional bridging through the sulfur atom. nih.gov This adaptability is crucial for the development of catalysts with specific steric and electronic properties.
Table 2: Metal Complexes Derived from Aminothiazole-Based Ligands
| Metal Ion | Ligand Type | Resulting Geometry | Reference(s) |
| VO(IV) | Thiazole Schiff base | Square-pyramidal | nih.gov |
| Cr(III) | Thiazole Schiff base | Octahedral | nih.gov |
| Fe(II) | Thiazole Schiff base | Octahedral | nih.gov |
| Co(II) | Thiazole Schiff base | Octahedral | nih.gov |
| Ni(II) | Thiazole Schiff base | Octahedral | nih.gov |
| Cu(II) | Thiazole Schiff base | Octahedral | nih.gov |
| Zn(II) | Thiazole Schiff base | Octahedral | nih.gov |
| Ag(I) | Thiazolidinone-based | Mononuclear and Tetranuclear | nih.gov |
Organocatalytic Applications of 2(3H)-Thiazolone, 4-amino- Derivatives
In the realm of organocatalysis, which utilizes small organic molecules to accelerate chemical reactions, derivatives of 4-amino-2(3H)-thiazolone are emerging as promising scaffolds. The presence of both a hydrogen-bond donating amino group and a Lewis basic site within the same molecule allows for the potential activation of substrates through multiple non-covalent interactions.
While a relatively nascent area of investigation, the structural features of the aminothiazolone core are analogous to those found in established organocatalysts. The amino group can function as a Brønsted acid or engage in hydrogen bonding to activate electrophiles, while the heterocyclic system can be modified to tune steric and electronic properties. Research in this area focuses on leveraging these functionalities to catalyze asymmetric reactions, a cornerstone of modern synthetic chemistry. researchgate.net
Applications in Functional Materials Science
The application of 4-amino-2(3H)-thiazolone extends beyond synthesis and catalysis into the domain of functional materials science. The inherent properties of the thiazole ring, such as its aromaticity, high oxidative stability, and electron-deficient nature, make it an attractive component for optoelectronic materials. mdpi.com
Thiazole-derived compounds, particularly those with extended π-conjugated systems, have garnered significant interest for their potential use in organic light-emitting diodes (OLEDs), photovoltaics, and as molecular dyes. mdpi.comresearchgate.net The rigid, coplanar structure of fused thiazole systems like thiazolo[5,4-d]thiazoles contributes to favorable electronic properties for such applications. mdpi.com The ability to functionalize the 4-amino-2(3H)-thiazolone precursor allows for the synthesis of tailored molecules with specific absorption and emission characteristics, making it a valuable building block for the next generation of organic electronic materials and corrosion inhibitors. researchgate.net
Integration into Polymer Synthesis and Polymer Chemistry
The inherent reactivity of the 2(3H)-thiazolone ring system, particularly in its substituted forms, presents opportunities for its integration into polymer structures. While direct polymerization of the 4-amino-2(3H)-thiazolone monomer is not extensively documented, the functional groups on the core scaffold and its derivatives serve as handles for incorporation into polymer backbones or as pendant groups.
One notable area of application stems from the photochemical reactivity of related thiazolone derivatives. For instance, (Z)-2-phenyl-4-aryliden-5(4H)-thiazolones have been shown to undergo [2+2] photocycloaddition upon irradiation with blue light (465 nm). acs.org This light-induced dimerization reaction, which forms complex cyclobutane (B1203170) structures, is a fundamental process that can be exploited in polymer chemistry for cross-linking polymer chains or for the synthesis of novel polymer architectures. acs.org The ability to form new carbon-carbon bonds under specific light conditions allows for spatial and temporal control over polymer network formation, a critical feature in the development of photoresists, hydrogels, and advanced composites. The thiazolone moiety can be incorporated into a polymer chain, and subsequent irradiation could induce cross-linking, thereby altering the material's mechanical and thermal properties.
Furthermore, the thiazolone ring can undergo ring-opening reactions under certain conditions, such as treatment with a base in an alcohol solvent. acs.org This reactivity could be harnessed to design degradable polymers or to create materials that respond to specific chemical stimuli. By integrating the thiazolone heterocycle into a polymer backbone, it is possible to create materials that break down into smaller, predictable fragments when exposed to a particular pH or chemical agent, a desirable characteristic for applications in drug delivery and temporary medical implants.
Chromophoric and Fluorescent Material Components
The 2(3H)-thiazolone scaffold is an effective building block for the creation of chromophoric and fluorescent materials due to its electron-rich nature and rigid structure, which can be readily integrated into larger π-conjugated systems. The development of "push-pull" chromophores, where electron-donating and electron-withdrawing groups are placed at opposite ends of a conjugated system, is a common strategy for tuning optical properties, and the thiazole core is well-suited for this purpose. researchgate.netresearchgate.net
Research has demonstrated the synthesis of novel push-pull styryl chromophores by reacting 4-chloro-2-(diphenylamino)-1,3-thiazole-5-carbaldehyde with various active methylene compounds. researchgate.net The resulting dyes exhibit significant solvatochromism, where their absorption and emission wavelengths shift depending on the polarity of the solvent. researchgate.net This sensitivity to the local environment makes them potentially useful as sensors or probes.
The incorporation of a transition metal, such as palladium, into the skeleton of thiazolone derivatives can have a profound effect on their photophysical properties. rsc.org Orthopalladation of (Z)-4-arylidene-5(4H)-thiazolones has been shown to amplify the fluorescence of certain substrates by several orders of magnitude. rsc.org For example, specific mononuclear and dinuclear palladium complexes of imidazolone, a related heterocycle, exhibit strong green-yellowish emission with quantum yields reaching up to 15%. rsc.org This metal-induced enhancement of luminescence opens avenues for the development of highly efficient materials for applications in organic light-emitting diodes (OLEDs) and bio-imaging.
| Compound/Derivative Class | λabs max (nm) | λems max (nm) | Stokes Shift (nm) | Quantum Yield (Φf) | Solvent/State | Reference |
| Styryl Dye 8a | 437 | 520 | 83 | 0.3% | THF | researchgate.net |
| Styryl Dye 8a | 440 | 526 | 86 | 0.4% | CHCl3 | researchgate.net |
| Styryl Dye 8a | 434 | 521 | 87 | 1.1% | EtOAc | researchgate.net |
| Orthopalladated Complex 5e | 445-454 (blue region) | Green-Yellowish | Not Specified | 5% | CH2Cl2 | rsc.org |
| Orthopalladated Complex 7e | 445-454 (blue region) | Green-Yellowish | Not Specified | 7% | CH2Cl2 | rsc.org |
| Orthopalladated Complex 8e | 445-454 (blue region) | Green-Yellowish | Not Specified | 15% | CH2Cl2 | rsc.org |
| Orthopalladated Complex 9e | 445-454 (blue region) | Green-Yellowish | Not Specified | 2% | CH2Cl2 | rsc.org |
Supramolecular Assembly and Self-Organized Systems
The 2(3H)-Thiazolone, 4-amino- core possesses key structural features conducive to supramolecular assembly and the formation of self-organized systems. The presence of a hydrogen bond donor (the 4-amino group) and hydrogen bond acceptors (the carbonyl oxygen and the ring nitrogen) allows for the formation of predictable and stable intermolecular hydrogen bonding networks. These non-covalent interactions are the driving force behind the spontaneous organization of molecules into well-defined, higher-order structures.
While specific studies detailing the supramolecular assembly of the parent 4-amino-2(3H)-thiazolone are not prevalent in the examined literature, the principles of crystal engineering and molecular self-assembly suggest its high potential in this field. By modifying the scaffold with different substituents, it is possible to program the directionality and strength of these interactions to guide the formation of specific architectures, such as one-dimensional tapes, two-dimensional sheets, or complex three-dimensional frameworks. These organized systems are of great interest for applications in materials science, including the development of porous materials for storage and separation, organic semiconductors, and nonlinear optical materials.
Explorations in Chemical Biology (mechanistic, synthetic tools, probes)
The thiazolone scaffold is a privileged structure in medicinal chemistry and chemical biology, serving as the foundation for a variety of molecules designed to interact with biological systems. Its utility ranges from probes for studying biological mechanisms to core structures for affinity-based tools that target specific proteins.
Design of Molecular Probes for Mechanistic Biological Studies
The 2(3H)-thiazolone core is an attractive scaffold for the design of molecular probes intended to investigate biological processes. Its structure can be systematically modified to incorporate reporter groups, such as fluorophores or photo-cross-linkers, without losing the core's ability to interact with a biological target. The antioxidant properties reported for some thiazolidine-4-one derivatives suggest their potential as probes for detecting reactive oxygen species (ROS) in cellular systems. nih.govnih.gov For example, new thiazolidine-4-one derivatives based on a 4-aminophenazone scaffold have demonstrated significant antioxidant potential in various in vitro assays, including DPPH and ABTS radical scavenging. nih.govnih.gov A molecule of this type could be functionalized with a fluorescent tag, creating a probe that changes its emission properties upon interaction with free radicals, thereby allowing for the visualization of oxidative stress within cells.
Furthermore, the synthesis of thiazole derivatives linked to amino acids demonstrates a strategy for creating hybrid molecules that can probe biological systems. nih.govnih.gov These peptidomimetics can be designed to mimic natural peptides and interact with specific protein targets. nih.gov By including environmentally sensitive fluorophores or other reporter tags, these compounds can be transformed into molecular probes that signal binding events or conformational changes in their target proteins, providing valuable insights into biological mechanisms.
Scaffold for Affinity-Based Chemical Tool Development
The development of potent and selective inhibitors for specific enzymes is a cornerstone of chemical biology, providing tools to probe protein function and validate drug targets. The 2-amino-1,3-thiazol-4(5H)-one scaffold has proven to be highly effective for this purpose. Researchers have successfully developed a series of potent inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), an enzyme implicated in metabolic syndrome. nih.gov
Through systematic chemical modifications, including the introduction of various cycloalkylamines at the 2-position and spirocycloalkyl groups at the 5-position, inhibitors with nanomolar potency were identified. nih.gov An X-ray co-crystal structure of one such inhibitor (compound 6d) bound to the enzyme revealed how the thiazolone core orients the substituents to occupy a large lipophilic pocket in the active site, providing a clear rationale for its affinity. nih.gov This structural insight guided the design of even more potent analogues, such as the 3-noradamantyl analogue 8b, which exhibited a K_i value of 3 nM. nih.gov These compounds serve as excellent affinity-based tools for studying the biological role of 11β-HSD1 in both in vitro and in vivo models. nih.gov
| Compound | Structure/Key Feature | Target Enzyme | Affinity (Ki) | Reference |
| 6d | Cyclohexylamine at 2-position, Spirocyclopentyl at 5-position | Human 11β-HSD1 | 28 nM | nih.gov |
| 8b | 3-Noradamantylamine at 2-position, Spirocyclopentyl at 5-position | Human 11β-HSD1 | 3 nM | nih.gov |
Beyond enzyme inhibition, the aminothiazole scaffold has been used to develop a wide range of biologically active compounds, including those with antibacterial and antioxidant properties, further highlighting its versatility as a core structure for creating affinity-based tools. niscair.res.innih.gov
Advanced Analytical and Spectroscopic Characterization in Research Contexts
High-Resolution Mass Spectrometry for Novel Compound Verification and Fragment Analysis
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the verification of novel compounds and the analysis of their fragmentation patterns. In the context of "2(3H)-Thiazolone, 4-amino-" and its derivatives, HRMS provides exact mass measurements, which in turn allows for the determination of the elemental composition of a molecule. This is particularly useful in confirming the successful synthesis of a target compound and in identifying any potential byproducts.
The fragmentation analysis of "2(3H)-Thiazolone, 4-amino-" under mass spectrometric conditions can reveal characteristic cleavage pathways, aiding in the structural elucidation of new derivatives. For instance, the cleavage of the thiazolone ring can produce specific fragment ions that are indicative of the core structure. The precise masses of these fragments, as determined by HRMS, can be used to confirm the proposed fragmentation mechanism.
Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Conformational Elucidation
Multi-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the detailed structural and conformational analysis of "2(3H)-Thiazolone, 4-amino-". 1H and 13C NMR provide fundamental information about the chemical environment of the hydrogen and carbon atoms in the molecule, respectively.
Single Crystal X-Ray Diffraction for Absolute Structure Determination
This technique is particularly important for establishing the stereochemistry of chiral derivatives of "2(3H)-Thiazolone, 4-amino-". The data obtained from X-ray diffraction can be used to construct a detailed model of the crystal lattice, revealing intermolecular interactions such as hydrogen bonding, which can influence the physical properties of the compound.
Vibrational and Electronic Spectroscopy for Advanced Mechanistic Probing (e.g., IR, UV-Vis, Fluorescence)
Vibrational and electronic spectroscopy techniques, including Infrared (IR), Ultraviolet-Visible (UV-Vis), and fluorescence spectroscopy, are used to probe the electronic structure and bonding within "2(3H)-Thiazolone, 4-amino-".
Infrared (IR) Spectroscopy provides information about the vibrational modes of the molecule. Characteristic absorption bands in the IR spectrum can be assigned to specific functional groups, such as the C=O, N-H, and C-S bonds present in the "2(3H)-Thiazolone, 4-amino-" structure. Changes in the positions and intensities of these bands upon substitution or complexation can provide insights into how these modifications affect the electronic distribution within the molecule.
UV-Vis Spectroscopy reveals information about the electronic transitions within the molecule. The absorption of UV or visible light by "2(3H)-Thiazolone, 4-amino-" corresponds to the promotion of electrons from lower to higher energy orbitals. The wavelength of maximum absorption (λmax) is characteristic of the chromophore system. Studies on derivatives of "2(3H)-Thiazolone, 4-amino-" can show shifts in λmax, providing information on how different substituents affect the electronic structure.
Fluorescence Spectroscopy can be used to study the emission properties of "2(3H)-Thiazolone, 4-amino-" and its derivatives, provided they are fluorescent. This technique can provide information about the excited state of the molecule and can be used to probe its interactions with its environment.
Future Research Outlook and Emerging Directions
Integration with High-Throughput and Automated Synthesis Methodologies
The structural core of 2(3H)-thiazolone, 4-amino- lends itself to combinatorial derivatization, making it an ideal candidate for high-throughput and automated synthesis. While many current methods rely on efficient one-pot or multi-component reactions, the next frontier lies in adapting these processes for automated platforms. bepls.comekb.eg This integration would enable the rapid generation of large, structurally diverse libraries of 4-aminothiazolone derivatives for screening purposes.
Key aspects of this integration include:
Parallel Synthesis: Adapting existing efficient protocols, such as the Hantzsch synthesis, for parallel synthesis platforms would allow for the simultaneous creation of numerous analogs. clockss.org This involves the reaction of α-halocarbonyl compounds with thiourea (B124793) derivatives in multi-well plates.
Robotic Handling: Automation using liquid handling robots can precisely dispense reagents, control reaction conditions (temperature, time), and perform work-up and purification steps, minimizing human error and increasing reproducibility.
Flow Chemistry: Continuous flow reactors offer a promising alternative to batch synthesis, providing superior control over reaction parameters, enhanced safety, and the potential for straightforward scaling. The synthesis of thiazole (B1198619) derivatives can be adapted to flow systems, leading to higher yields and purity in shorter reaction times.
The data generated from these high-throughput methods will be invaluable for building the large datasets required for machine learning applications in drug discovery and materials science.
Exploration of Unprecedented Reactivity and Transformation Pathways
While the fundamental reactivity of the 2(3H)-thiazolone, 4-amino- scaffold is understood, there remains significant potential for discovering novel and unprecedented chemical transformations. Future research will likely move beyond simple functionalization to explore complex, value-adding reactions.
Emerging areas of exploration include:
Photochemical Reactions: The introduction of photosensitive groups or the use of photoredox catalysis could unlock new reaction pathways. For instance, orthopalladated thiazolones have been shown to undergo [2+2] photocycloaddition reactions, suggesting that the core ring system can participate in light-induced transformations to form complex polycyclic structures. rsc.org
Ring Transformation Reactions: Investigating reactions that alter the core heterocyclic structure can lead to novel scaffolds. Studies on related heterocycles have demonstrated the feasibility of ring-opening and ring-closing cascades to generate entirely new molecular frameworks from thiazole precursors. researchgate.net
Advanced Cycloadditions: Beyond simple Diels-Alder reactions, exploring asymmetric cycloadditions or reactions with unconventional dienes/dienophiles could yield complex stereochemically defined products.
C-H Activation: Direct functionalization of the C-H bonds on the thiazolone ring or its substituents offers a more atom-economical approach to creating derivatives, avoiding the need for pre-functionalized starting materials.
The table below summarizes potential areas for reactivity exploration.
| Reaction Type | Potential Outcome | Relevance |
| Photocycloaddition | Formation of complex cyclobutane-fused polycycles. rsc.org | Access to novel 3D molecular architectures for drug discovery. |
| Ring Rearrangement | Transformation into different heterocyclic systems. researchgate.net | Generation of new chemical scaffolds with unique properties. |
| Asymmetric Catalysis | Enantioselective synthesis of chiral derivatives. | Creation of specific stereoisomers for biological targets. |
| C-H Functionalization | Direct, atom-economical derivatization. | Sustainable and efficient synthesis of analogs. |
This table is interactive. Click on the headers to sort the data.
Development of Sustainable and Economically Viable Synthesis Strategies
The principles of green chemistry are becoming increasingly central to chemical synthesis. unibo.it Future research on 2(3H)-thiazolone, 4-amino- will prioritize the development of environmentally benign and cost-effective synthetic routes. mdpi.com
Key strategies for sustainable synthesis include:
Green Solvents: Replacing traditional volatile organic compounds with greener alternatives like water, ethanol, or polyethylene (B3416737) glycol (PEG) is a primary goal. bepls.com Water, in particular, has been used successfully as a solvent for the synthesis of certain 4-substituted-2-(alkylsulfanyl)thiazoles. bepls.com
Catalyst Innovation: The focus is on developing reusable, non-toxic catalysts. This includes the use of biocatalysts like Vitamin B1, which has been employed in the green synthesis of hydrazono-thiazolones, or solid-supported catalysts such as silica-supported tungstosilisic acid that can be easily recovered and reused. bepls.comtandfonline.com
Energy Efficiency: Microwave-assisted and ultrasonic-mediated syntheses can significantly reduce reaction times and energy consumption compared to conventional heating methods. bepls.comchemmethod.com These techniques often lead to higher yields and cleaner reactions.
Atom Economy: Designing reactions, such as one-pot multi-component syntheses, that incorporate the maximum number of atoms from the reactants into the final product minimizes waste generation. bepls.com
The following table outlines various green approaches applicable to thiazolone synthesis.
| Green Chemistry Approach | Example/Method | Benefit | Reference |
| Benign Solvents | Use of water or PEG-400 instead of volatile organic solvents. | Reduced environmental pollution and health hazards. | bepls.com |
| Reusable Catalysts | Silica-supported tungstosilisic acid. | Lower cost, reduced waste, and simplified purification. | bepls.com |
| Alternative Energy | Microwave irradiation or ultrasonic agitation. | Faster reactions, lower energy use, and often higher yields. | bepls.comchemmethod.com |
| Biocatalysis | Use of Vitamin B1 as a catalyst. | Employs a natural, non-toxic, and renewable catalyst. | tandfonline.com |
| Atom Economy | One-pot, multi-component reactions. | Minimizes by-product formation and improves efficiency. | bepls.com |
This table is interactive. Click on the headers to sort the data.
Predictive Modeling and Machine Learning Applications in 2(3H)-Thiazolone, 4-amino- Research
The integration of computational chemistry and artificial intelligence is set to revolutionize research on 2(3H)-thiazolone, 4-amino- and its derivatives. Machine learning (ML) and quantitative structure-activity relationship (QSAR) models can accelerate the discovery and optimization process significantly. nih.govmdpi.com
Applications in this area include:
Predicting Bioactivity: ML algorithms can be trained on datasets of known thiazole derivatives to predict the biological activity of new, unsynthesized compounds. nih.gov This allows researchers to prioritize the synthesis of the most promising candidates for targets such as kinases, estrogen receptors, or microbial enzymes. nih.govresearchgate.net
QSAR Studies: By correlating molecular descriptors (e.g., electronic, steric, and hydrophobic properties) with activity, QSAR models can provide insights into the key structural features required for a desired biological effect, guiding rational drug design. nih.gov
Optimizing Reaction Conditions: ML models can be used to predict the outcome of a chemical reaction under various conditions (catalyst, solvent, temperature), helping to quickly identify the optimal parameters for synthesizing new derivatives.
In Silico Property Prediction: Computational tools can predict crucial ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties, allowing for the early-stage deselection of compounds likely to fail in later developmental phases.
The general workflow for applying machine learning in this context involves building a curated dataset, calculating molecular descriptors, training various ML models (e.g., random forest, support vector machines), and validating their predictive power before using them to screen virtual libraries of 2(3H)-thiazolone, 4-amino- analogs. mdpi.com This data-driven approach can dramatically reduce the time and cost associated with traditional trial-and-error research. mdpi.com
Q & A
Q. What are the common synthetic routes for introducing amino groups at the 4-position of 2(3H)-thiazolone?
The synthesis of 4-amino-substituted thiazolones often involves condensation reactions between thioamides and α-halo ketones or aldehydes. For example, microwave-assisted methods using 2-aminothiazol-4(5H)-one and arylidene precursors in the presence of ammonium acetate and acetic acid have achieved high yields (90%) . Structural analogs, such as 4-(4-methoxyphenyl) derivatives, are synthesized via hydrazone formation, highlighting the versatility of active methylene components in nucleophilic substitutions .
Q. How can spectroscopic techniques (NMR, IR) differentiate 4-amino-2(3H)-thiazolone derivatives from other thiazolone isomers?
Key diagnostic signals in NMR include the vinyl proton (δ ~7.1–7.3 ppm) and the amino group resonance (δ ~5.5 ppm, broad). The carbonyl (C=O) stretch in IR typically appears at 1690–1710 cm, while the thiazolone ring’s C=N vibration occurs near 1600 cm. For example, in (Z)-4-arylidene derivatives, the vinyl proton’s singlet and absence of coupling confirm the geometry .
Q. What solvent systems and reaction conditions favor thiazolone ring stability during purification?
Polar aprotic solvents (DMF, DMSO) stabilize thiazolone rings by minimizing hydrolysis. Recrystallization in ethanol or methanol is preferred for derivatives with electron-withdrawing substituents (e.g., nitro or acetyl groups), as these reduce ring-opening tendencies . Acidic conditions (e.g., acetic acid) are critical for maintaining stability during microwave-assisted syntheses .
Advanced Research Questions
Q. How do Lewis acids (e.g., BF3_33) influence the reaction pathways of thiazolone derivatives in photocycloaddition and ring-opening reactions?
BF·OEt promotes ring-opening of cyclobutane-thiazolone adducts by polarizing the C–S bond, favoring nucleophilic attack. While NMR studies show no ground-state interaction, post-cycloaddition treatment with BF in methanol accelerates the formation of 4,5-dihydrothiazoles (cis/trans mixtures) via acid-mediated ring expansion . This contrasts with base-catalyzed pathways, which yield thiazoles .
Q. What strategies enable asymmetric synthesis of 4-amino-2(3H)-thiazolone derivatives with enantiomeric control?
Organocatalytic Michael additions using cinchona alkaloids or thiourea catalysts achieve enantioselectivity (>90% ee) in thiazolone systems. For example, asymmetric Mannich reactions with imines generate α,β-diamino thiazolones, critical for bioactive compound development . Computational docking studies (e.g., AutoDock Vina) optimize chiral catalyst selection by predicting transition-state geometries .
Q. How can computational modeling (QSAR, molecular dynamics) guide the design of thiazolone-based enzyme inhibitors?
QSAR models correlate substituent electronic parameters (Hammett σ) with inhibitory activity. For RNase H inhibitors, electron-rich aryl groups at the 2-position enhance binding affinity (IC ~2.98 µM) by forming π-π interactions with His539 and Asp549 residues . Molecular dynamics (GROMACS) simulations validate stability of Mg coordination in the active site, a key factor for inhibitor efficacy .
Q. What mechanistic insights explain the divergent reactivity of 4-amino-thiazolones under basic vs. acidic conditions?
Under basic conditions (NaOMe/MeOH), 4-amino-thiazolones undergo ring expansion to dihydrothiazoles via nucleophilic attack at C5, followed by proton transfer. In contrast, acidic conditions (HSO) favor electrophilic substitution at the amino group, forming Schiff bases with aldehydes . Kinetic studies using NMR line-shape analysis reveal rate-determining steps dependent on pH .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
